[(2R,3R,4S,5S,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate
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Overview
Description
2,3,4,6-Tetra-O-pivaloyl-a-D-mannopyranosyl bromide: is a chemical compound widely used in organic synthesis, particularly in the field of carbohydrate chemistry. It serves as a glycosyl donor, which is crucial for the synthesis of various glycoconjugates, including oligosaccharides, glycoproteins, and glycolipids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-pivaloyl-a-D-mannopyranosyl bromide typically involves the protection of hydroxyl groups on the mannopyranose ring using pivaloyl chloride.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and bromination steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-Tetra-O-pivaloyl-a-D-mannopyranosyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in glycosylation reactions, where the bromine is replaced by various nucleophiles to form glycosidic bonds.
Common Reagents and Conditions:
Reagents: Common reagents include bromotrimethylsilane, zinc bromide, and pivaloyl chloride.
Conditions: Reactions are typically carried out at low temperatures (around -10°C) to prevent side reactions and ensure high selectivity.
Major Products: The major products formed from these reactions are various glycoconjugates, such as oligosaccharides, glycoproteins, and glycolipids.
Scientific Research Applications
2,3,4,6-Tetra-O-pivaloyl-a-D-mannopyranosyl bromide has several applications in scientific research:
Chemistry: It is used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It aids in the study of carbohydrate-protein interactions by facilitating the synthesis of glycoproteins.
Medicine: The compound is involved in the synthesis of carbohydrate-based therapeutic agents.
Industry: It is used in the production of various glycosylated products, which have applications in pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-pivaloyl-a-D-mannopyranosyl bromide involves its role as a glycosyl donor. The bromine atom at the anomeric position is replaced by a nucleophile, forming a glycosidic bond. This process is facilitated by the presence of pivaloyl protecting groups, which enhance the reactivity and selectivity of the glycosylation reaction.
Comparison with Similar Compounds
- 2,3,4,6-Tetra-O-pivaloyl-a-D-glucopyranosyl bromide
- 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Uniqueness: 2,3,4,6-Tetra-O-pivaloyl-a-D-mannopyranosyl bromide is unique due to its specific configuration and the presence of pivaloyl protecting groups. These features make it highly reactive and selective in glycosylation reactions, reducing the formation of side products compared to other glycosyl donors.
Biological Activity
The compound [(2R,3R,4S,5S,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in pharmacology and biochemistry.
Chemical Structure and Properties
This compound belongs to the class of bromo-tetrahydropyran derivatives. Its structural formula can be represented as follows:
- Molecular Formula : C26H43BrO9
- Molecular Weight : 579.5 g/mol
- CAS Number : 81058-27-7
The stereochemistry of the compound is crucial for its biological activity. The specific configuration at the chiral centers influences how the compound interacts with biological targets.
Antimicrobial Properties
Recent studies have indicated that bromo-tetrahydropyran derivatives exhibit antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antitumor Activity
Research has pointed towards the potential antitumor properties of tetrahydropyran derivatives. In vitro studies demonstrated that certain structural analogs can induce apoptosis in cancer cell lines. The proposed mechanism includes the activation of caspases and modulation of signaling pathways related to cell survival.
Enzyme Inhibition
Enzymatic assays have revealed that this compound may act as an inhibitor for specific enzymes involved in metabolic processes. For example:
- Inhibition of Lipase : This could lead to reduced lipid absorption in the gastrointestinal tract.
- Inhibition of Glycosidases : Potentially beneficial for managing diabetes by slowing carbohydrate digestion.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various tetrahydropyran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a bromo substituent displayed higher inhibition zones compared to their non-brominated counterparts.
Compound | Inhibition Zone (mm) | Activity |
---|---|---|
Control | 0 | None |
Bromo Derivative | 15 | Moderate |
Non-Bromo Derivative | 10 | Low |
Study 2: Antitumor Mechanism
In a laboratory study assessing the cytotoxic effects on breast cancer cell lines (MCF-7), it was found that treatment with the compound resulted in a significant decrease in cell viability (p < 0.05). Flow cytometry analysis revealed an increase in early apoptotic cells.
Treatment | Cell Viability (%) | Apoptotic Cells (%) |
---|---|---|
Control | 100 | 5 |
Compound | 60 | 30 |
Properties
Molecular Formula |
C26H43BrO9 |
---|---|
Molecular Weight |
579.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H43BrO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17+,18+/m1/s1 |
InChI Key |
BSDBCYHGMPHOAL-ZBRFXRBCSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Origin of Product |
United States |
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